molecular formula C3H7N B047189 Cyclopropylamine CAS No. 765-30-0

Cyclopropylamine

Cat. No.: B047189
CAS No.: 765-30-0
M. Wt: 57.09 g/mol
InChI Key: HTJDQJBWANPRPF-UHFFFAOYSA-N
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Description

Cyclopropylamine is a primary aliphatic amine with the molecular formula C₃H₇N. It consists of a cyclopropane ring bearing a single amino substituent. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

Biochemical Analysis

Biochemical Properties

Cyclopropylamine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, notably cytochrome P450 enzymes . This compound inactivates cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . It is also a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with cytochrome P450 enzymes. By inactivating these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the synthesis of novel this compound vitamin D-like CYP24A1 inhibitors .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to cytochrome P450 enzymes, leading to their inactivation . This binding interaction involves an initial one-electron oxidation at nitrogen, followed by the breaking of the cyclopropane ring, which results in the covalent modification of the enzyme . This process can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been used in the synthesis of novel this compound vitamin D-like CYP24A1 inhibitors, which have been tested in cell-free assays

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylamine can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a dehydrating agent. Another method includes the reduction of cyclopropyl cyanide using lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is often produced via the Hoffmann rearrangement of cyclopropylcarboxamide. This process involves the treatment of cyclopropylcarboxamide with bromine and a strong base, such as sodium hydroxide, to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cyclobutylamine: Similar in structure but with a four-membered ring.

    Cyclopentylamine: Contains a five-membered ring.

    Cyclohexylamine: Features a six-membered ring.

Comparison: Cyclopropylamine is unique due to its three-membered ring, which imparts significant ring strain and reactivity compared to its larger ring analogs. This ring strain makes this compound more reactive in certain chemical reactions, providing distinct advantages in synthetic applications .

This compound’s unique structural and chemical properties make it a valuable compound in various fields, from organic synthesis to pharmaceutical research. Its ability to undergo diverse chemical reactions and its role in enzyme inhibition highlight its significance in scientific research and industrial applications.

Properties

IUPAC Name

cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJDQJBWANPRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061099
Record name Cyclopropanamine
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Molecular Weight

57.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

765-30-0
Record name Cyclopropylamine
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Record name Cyclopropylamine
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Record name Cyclopropylamine
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Record name Cyclopropanamine
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Record name Cyclopropanamine
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Record name Cyclopropylamine
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Record name CYCLOPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Cyclopropylamine acts as a mechanism-based inhibitor of MAO. Upon oxidation by the enzyme, a reactive this compound radical cation is formed. This radical undergoes ring opening to generate a carbon-centered radical that then attacks the enzyme's active site, leading to irreversible inactivation. [, , ]

A: Similar to MAO, this compound derivatives can irreversibly inhibit the histone demethylase LSD1. This inhibition is time-dependent and likely involves the formation of a reactive intermediate that covalently modifies the FAD cofactor within the LSD1 active site. [, ]

A: The molecular formula of this compound is C3H7N, and its molecular weight is 57.10 g/mol. [, ]

A: Yes, the microwave spectrum of this compound provides information about its conformational preferences, dipole moment, and quadrupole coupling constants. The nitrogen-14 quadrupole coupling constants have been accurately determined. [, ]

A: Yes, studies have shown that this compound can be grafted onto silicon (100) hydride surfaces using UV photoionization. This process leads to the formation of thin films with varying hydrophilicity depending on the grafting conditions. []

A: Yes, computational studies have been used to investigate the conformational preferences and basicity of fluorinated cyclopropylamines. These studies have shown that the fluorine substituent significantly influences the electronic structure and basicity of the amine group. [, ]

A: Studies on trans-2-phenylthis compound (tranylcypromine) analogues have shown that the stereochemistry of the cyclopropyl ring and substituents significantly influences their potency and selectivity for MAO-A and MAO-B. [, , ]

A: Yes, the rate of P450 inactivation by cycloalkylamines decreases as the ring size increases. This observation is consistent with the relative rates of ring opening for cycloalkyl-substituted aminium radicals. []

A: DCPA exhibits chemical instability and high aqueous solubility, which complicates its preparation, isolation, and purification. Innovative isolation procedures have been developed to address these challenges and minimize palladium residue. []

A: Risk assessment methodologies have been applied to this compound production to identify potential hazards and implement appropriate safety measures. These measures aim to minimize risks associated with handling and processing this compound. []

A: Yes, the oxidation of this compound derivatives by different enzymes can lead to distinct metabolic products. For example, while horseradish peroxidase oxidation of N-cyclopropyl-N-methylaniline results in ring-opened products, P450 oxidation yields cyclopropanone hydrate. [, ]

A: Yes, synthetic efforts have focused on preparing sugar derivatives bearing this compound moieties, and their biological activities are currently under investigation. []

A: Yes, the behavioral effects of the enantiomers of trans-2-(2,5-dimethoxy-4-methylphenyl)this compound (DMCPA) have been studied in cats and mice. The (-) enantiomer shows selective behavioral effects and elicits hyperthermia in rabbits. []

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